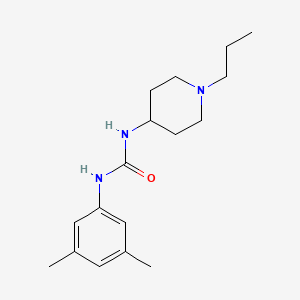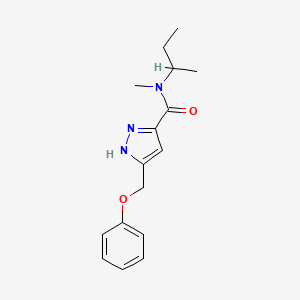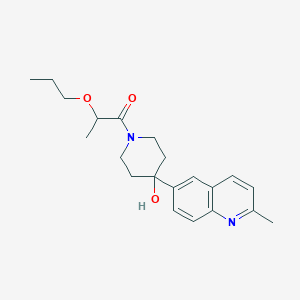
N-(3,5-dimethylphenyl)-N'-(1-propyl-4-piperidinyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-N'-(1-propyl-4-piperidinyl)urea, also known as DPU-4, is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve glucose homeostasis and insulin sensitivity.
Mécanisme D'action
N-(3,5-dimethylphenyl)-N'-(1-propyl-4-piperidinyl)urea acts as a competitive inhibitor of PTP1B, binding to the active site of the enzyme and preventing its dephosphorylation of insulin receptor substrate-1 (IRS-1). This leads to an increase in insulin signaling and glucose uptake in peripheral tissues.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It also improves lipid metabolism by reducing triglyceride levels and increasing HDL cholesterol levels. This compound has been shown to have anti-inflammatory effects, reducing the expression of pro-inflammatory cytokines in adipose tissue.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-dimethylphenyl)-N'-(1-propyl-4-piperidinyl)urea is a potent and selective inhibitor of PTP1B, making it a valuable tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, its specificity for PTP1B may limit its use in studying other phosphatases. This compound is also relatively unstable in aqueous solutions, requiring careful handling and storage.
Orientations Futures
Future research on N-(3,5-dimethylphenyl)-N'-(1-propyl-4-piperidinyl)urea could focus on its potential use in the treatment of cancer, as well as its effects on other metabolic pathways. The development of more stable analogs of this compound could also improve its utility as a research tool. Finally, the use of this compound in combination with other drugs or therapies could be investigated for its potential synergistic effects.
Méthodes De Synthèse
The synthesis of N-(3,5-dimethylphenyl)-N'-(1-propyl-4-piperidinyl)urea involves the reaction of 3,5-dimethylphenylisocyanate with 1-propylpiperidine-4-carboxylic acid, followed by reduction of the resulting carbamate with sodium borohydride. The final product is obtained through recrystallization from ethanol.
Applications De Recherche Scientifique
N-(3,5-dimethylphenyl)-N'-(1-propyl-4-piperidinyl)urea has been extensively studied in animal models of diabetes and obesity. In these studies, this compound has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism. This compound has also been investigated for its potential use in the treatment of cancer, as PTP1B is overexpressed in many types of cancer cells.
Propriétés
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(1-propylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-4-7-20-8-5-15(6-9-20)18-17(21)19-16-11-13(2)10-14(3)12-16/h10-12,15H,4-9H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXHARSXNLSLIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)NC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-(acetylamino)-3-oxo-3-[(1,1,3,3-tetramethylbutyl)amino]-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5363386.png)
![9-amino-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecane-9-carbonitrile](/img/structure/B5363395.png)
![3-{[(4-chloro-2-fluorophenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5363407.png)

![9-methyl-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5363419.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-6-methylnicotinamide](/img/structure/B5363426.png)

![2-isopropylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5363434.png)
![4-{[1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinyl]carbonyl}morpholine oxalate](/img/structure/B5363436.png)

![4-chloro-N-cyclopentyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5363475.png)
![4-{[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}butanoic acid](/img/structure/B5363478.png)
![6-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-ethyl-N-methylnicotinamide](/img/structure/B5363482.png)
![N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5363489.png)